2-Chloro-6-phenoxy-3-sulfamoylbenzamide
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Overview
Description
2-Chloro-6-phenoxy-3-sulfamoylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenoxy group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-phenoxy-3-sulfamoylbenzamide typically involves multiple steps. One common method starts with the chlorination of 2-aminobenzamide to introduce the chloro group. This is followed by the introduction of the phenoxy group through a nucleophilic aromatic substitution reaction. Finally, the sulfamoyl group is introduced via sulfonation using reagents such as sulfamoyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-phenoxy-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-6-phenoxy-3-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-phenoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-phenoxybenzamide: Lacks the sulfamoyl group but shares the chloro and phenoxy groups.
3-Sulfamoylbenzamide: Lacks the chloro and phenoxy groups but contains the sulfamoyl group.
2-Chloro-3-sulfamoylbenzamide: Lacks the phenoxy group but contains the chloro and sulfamoyl groups.
Uniqueness
2-Chloro-6-phenoxy-3-sulfamoylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
88345-79-3 |
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Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
2-chloro-6-phenoxy-3-sulfamoylbenzamide |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-10(21(16,18)19)7-6-9(11(12)13(15)17)20-8-4-2-1-3-5-8/h1-7H,(H2,15,17)(H2,16,18,19) |
InChI Key |
XDVWEUWJPPAGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)C(=O)N |
Origin of Product |
United States |
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